CID 71394117
Description
CID 71394117 (Compound Identifier 71394117) is a chemical compound registered in the PubChem database. The compound’s mass spectrum (Figure 1D) suggests it has a unique fragmentation pattern, which aids in its structural identification.
Properties
CAS No. |
61610-86-4 |
|---|---|
Molecular Formula |
C12H27Cl2GeP |
Molecular Weight |
345.8 g/mol |
InChI |
InChI=1S/C12H27Cl2P.Ge/c1-4-7-10-15(13,14,11-8-5-2)12-9-6-3;/h4-12H2,1-3H3; |
InChI Key |
WVMFTAONBDGOLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(CCCC)(CCCC)(Cl)Cl.[Ge] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 71394117 involves a series of chemical reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield. Generally, the synthesis involves the use of high-purity reagents and controlled reaction environments to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated systems to ensure consistency and efficiency. The process may include steps such as mixing, heating, cooling, and purification to obtain the final product. The use of advanced technologies and equipment is crucial to maintain the quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
CID 71394117 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions, such as:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
CID 71394117 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in chemical synthesis and reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of CID 71394117 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights can be drawn from analogous analytical methodologies and PubChem entries:
Structural Analogs in the Oscillatoxin Family
lists oscillatoxin derivatives, such as oscillatoxin D (CID: 101283546) and 30-methyl-oscillatoxin D (CID: 185389). Key differences include:
- Substituent Groups : Oscillatoxin D contains a methyl group at position 30, whereas CID 71394117’s substituents are undefined in the evidence .
- Molecular Weight : Oscillatoxin derivatives (e.g., CID 156582093) have higher molecular weights (>500 Da) compared to this compound, which is likely smaller based on its GC-MS elution profile .
Comparison with Ginsenosides
highlights the use of collision-induced dissociation (CID) in mass spectrometry to differentiate ginsenoside isomers (e.g., ginsenoside Rf and pseudoginsenoside F11).
Functional Group Analysis
and provide solubility and synthesis data for brominated aromatic compounds (e.g., CAS 1761-61-1 and CAS 7254-19-5). Although this compound’s exact structure is unclear, its GC-MS retention behavior suggests it may contain polar functional groups (e.g., hydroxyl or ester groups), similar to brominated aromatics, which exhibit moderate solubility in organic solvents .
Data Table: Hypothetical Comparison Based on Evidence
Research Findings and Methodological Insights
- Analytical Workflows: this compound’s identification via GC-MS and fractionation underscores its utility in profiling essential oils, akin to studies on ginsenosides and oscillatoxins .
- Limitations : The absence of explicit structural data for this compound restricts direct comparisons. Future studies should employ nuclear magnetic resonance (NMR) or high-resolution MS to resolve its exact structure.
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